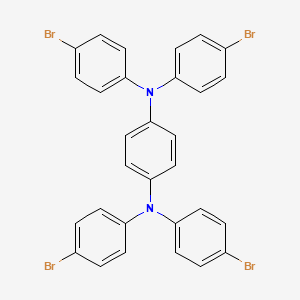
N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine is an organic compound with the molecular formula C30H20Br4N2 and a molecular weight of 728.11 g/mol . This compound is characterized by the presence of four bromophenyl groups attached to a benzene-1,4-diamine core. It is a solid with a melting point of 280-284°C and a predicted boiling point of 708.4±60.0°C .
准备方法
Synthetic Routes and Reaction Conditions
N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine can be synthesized through a multi-step process. The initial step involves the synthesis of benzene-1,4-diamine, which is then reacted with 4-bromobenzene groups . The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the proper attachment of the bromophenyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
科学研究应用
N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Pharmaceutical Research: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
作用机制
The mechanism of action of N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The bromophenyl groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
相似化合物的比较
Similar Compounds
N1,N1,N4,N4-Tetrakis(4-pyridyl)benzene-1,4-diamine: This compound has pyridyl groups instead of bromophenyl groups and exhibits different reactivity and applications.
N1,N1,N4,N4-Tetrakis(4-iodophenyl)benzene-1,4-diamine:
Uniqueness
N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine is unique due to the presence of bromine atoms, which impart specific reactivity and properties to the compound. This makes it valuable in various research and industrial applications where such properties are desired.
属性
分子式 |
C30H20Br4N2 |
|---|---|
分子量 |
728.1 g/mol |
IUPAC 名称 |
1-N,1-N,4-N,4-N-tetrakis(4-bromophenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C30H20Br4N2/c31-21-1-9-25(10-2-21)35(26-11-3-22(32)4-12-26)29-17-19-30(20-18-29)36(27-13-5-23(33)6-14-27)28-15-7-24(34)8-16-28/h1-20H |
InChI 键 |
VBQLPFDITKJLJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)N(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















